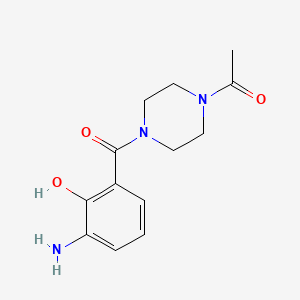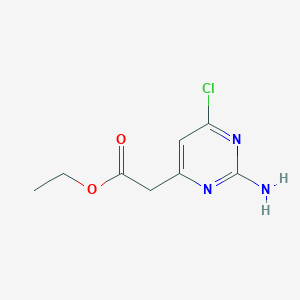
5-Chloro-4,6-dimethylpyridine-2,3-diamine
Vue d'ensemble
Description
5-Chloro-4,6-dimethylpyridine-2,3-diamine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a chlorine atom at the 5th position, methyl groups at the 4th and 6th positions, and amino groups at the 2nd and 3rd positions of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Amination: One common synthetic route involves the chlorination of 4,6-dimethylpyridine followed by amination. The chlorination step can be achieved using chlorine gas or a suitable chlorinating agent like thionyl chloride (SOCl₂) under controlled conditions.
Reductive Amination: Another method involves the reductive amination of this compound. This process typically uses reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.
Reduction: LiAlH₄, hydrogen gas with Pd/C catalyst, in an inert atmosphere.
Substitution: NaOH, KI, in an aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodides or hydroxides.
Applications De Recherche Scientifique
5-Chloro-4,6-dimethylpyridine-2,3-diamine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 5-Chloro-4,6-dimethylpyridine-2,3-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylpyrimidine-4,5-diamine: Similar structure but with a pyrimidine ring instead of pyridine.
4,6-Dimethylpyridine-2,3-diamine: Lacks the chlorine atom.
5-Chloropyridine-2,3-diamine: Lacks the methyl groups.
Uniqueness: 5-Chloro-4,6-dimethylpyridine-2,3-diamine is unique due to its specific combination of chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
5-chloro-4,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5(8)4(2)11-7(10)6(3)9/h9H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYOQAPQGIDEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729928 | |
| Record name | 5-Chloro-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827587-17-7 | |
| Record name | 5-Chloro-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)




